
艾斯卡林(盐酸盐)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Escaline (hydrochloride) is a psychedelic compound belonging to the phenethylamine class. It is chemically known as 2-(4-ethoxy-3,5-dimethoxyphenyl)ethan-1-amine hydrochloride. This compound is an analog of mescaline, a well-known naturally occurring psychedelic found in certain cacti. Escaline is known for its hallucinogenic effects, which are similar to those of mescaline but with some distinct differences in potency and duration .
科学研究应用
Escaline (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of phenethylamine derivatives.
Biology: Investigated for its effects on serotonin receptors, particularly the 5-HT2A receptor.
Medicine: Explored for its potential therapeutic effects in psychedelic-assisted therapy.
Industry: Utilized in the development of new psychoactive substances and designer drugs
作用机制
Target of Action
Escaline (hydrochloride), a psychedelic drug and entheogen of the phenethylamine class of compounds , primarily targets the serotonin 5-HT2A receptor . This receptor plays a crucial role in the regulation of mood, cognition, and perception .
Mode of Action
Escaline interacts with its primary target, the serotonin 5-HT2A receptor, as an agonist . This means it binds to the receptor and activates it, leading to a series of biochemical reactions. The activation of the 5-HT2A receptor is primarily responsible for the hallucinogenic effects of escaline .
Biochemical Pathways
The activation of the 5-HT2A receptor by escaline triggers a cascade of events in the serotonergic pathways . This includes the release of calcium from the endoplasmic reticulum . The exact downstream effects of these biochemical pathways are still under investigation, but they are believed to contribute to the altered states of consciousness observed with escaline use .
Pharmacokinetics
It is known that escaline is consumed orally . The duration of action is stated to be 8–12 hours , indicating that it has a relatively long half-life in the body.
Result of Action
The molecular and cellular effects of escaline’s action primarily involve the activation of the 5-HT2A receptor and subsequent alterations in serotonergic signaling . This leads to changes in perception, thought, and mood, which are characteristic of psychedelic experiences .
Action Environment
The action, efficacy, and stability of escaline can be influenced by various environmental factors. For instance, the set and setting principle suggests that the outcome of taking a psychedelic drug strongly depends on the mindset of the recipient and the context . This includes factors such as the individual’s mental state, the physical environment, and cultural or ceremonial contexts .
生化分析
Biochemical Properties
Escaline (hydrochloride) interacts with key monoamine targets in vitro . It binds with weak to moderately high affinity to the serotonin 5-HT 2A receptor . The compound shows a marginal preference for the 5-HT 2A vs the 5-HT 2C and 5-HT 1A receptors .
Cellular Effects
The cellular effects of Escaline (hydrochloride) are primarily related to its interaction with the serotonin 5-HT 2A receptor . This interaction can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Escaline (hydrochloride) involves its binding interactions with biomolecules, particularly the serotonin 5-HT 2A receptor . This binding can lead to changes in gene expression and can influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It is known that the compound has a high purity (≥98%) and is stable for at least 5 years when stored at -20°C .
Dosage Effects in Animal Models
The effects of Escaline (hydrochloride) at different dosages in animal models have not been extensively studied. It is known that the compound’s hallucinogenic potency increases with the addition of an α-methyl group or replacement of the 4-methoxy group with an ethoxy or propoxy group .
Metabolic Pathways
It is known that the compound interacts with the serotonin 5-HT 2A receptor, which plays a crucial role in various metabolic processes .
Transport and Distribution
It is known that the compound is soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2), which suggests that it may be transported and distributed within cells and tissues via these solvents .
Subcellular Localization
Given its interaction with the serotonin 5-HT 2A receptor, it is likely that the compound is localized in areas of the cell where this receptor is present .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of escaline (hydrochloride) typically involves the ethylation of 3,5-dimethoxyphenethylamine. The process begins with the preparation of 3,5-dimethoxyphenethylamine, which is then subjected to ethylation using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of escaline (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions: Escaline (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Escaline can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed:
Oxidation: Quinones.
Reduction: Corresponding amines.
Substitution: Alkylated derivatives.
相似化合物的比较
Mescaline: Naturally occurring psychedelic with similar hallucinogenic effects but lower potency.
Proscaline: Another mescaline analog with similar effects but different potency and duration.
Isoproscaline: A structural isomer of proscaline with distinct pharmacological properties.
Uniqueness of Escaline: Escaline is unique due to its specific ethoxy substitution at the 4-position, which differentiates it from mescaline and other analogs. This substitution results in a compound with higher potency and a slightly different receptor binding profile, making it a valuable tool in psychedelic research .
属性
IUPAC Name |
2-(4-ethoxy-3,5-dimethoxyphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.ClH/c1-4-16-12-10(14-2)7-9(5-6-13)8-11(12)15-3;/h7-8H,4-6,13H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYZJKSBSOJZRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)CCN)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3166-82-3 |
Source


|
| Record name | Escaline hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L7D9XK2Y2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
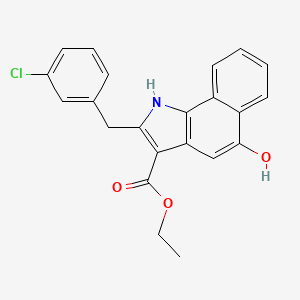
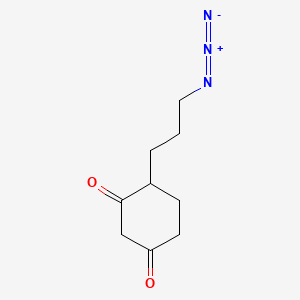

![Disodium;[9-chloro-2-(9-chloro-3-sulfonatooxybenzo[f][1]benzothiol-2-yl)benzo[f][1]benzothiol-3-yl] sulfate](/img/structure/B592829.png)

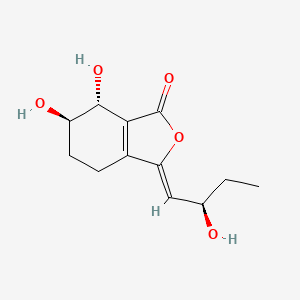


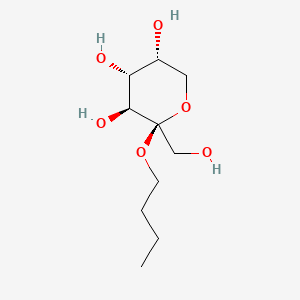
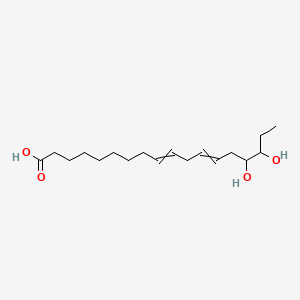
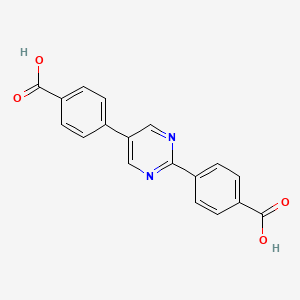
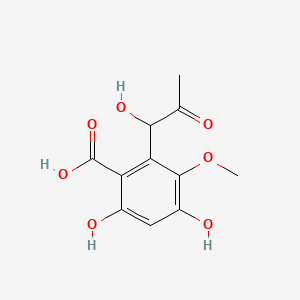

![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-alpha-,7a-ba-)- (9CI)](/img/new.no-structure.jpg)
